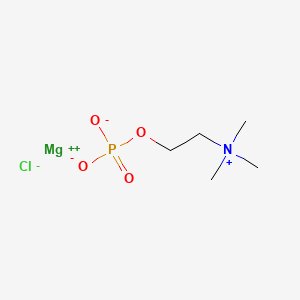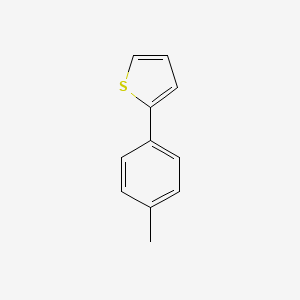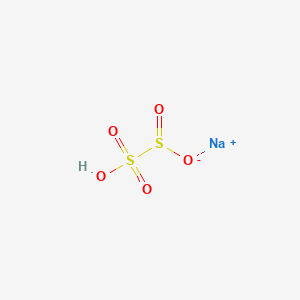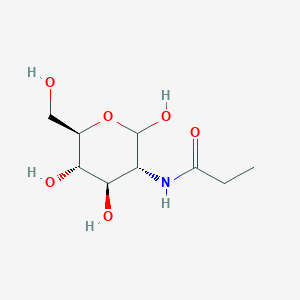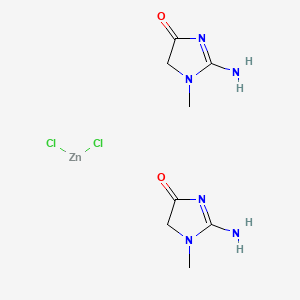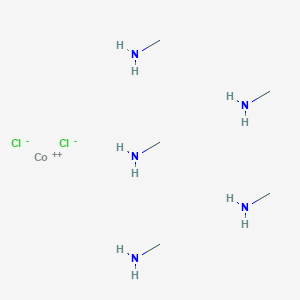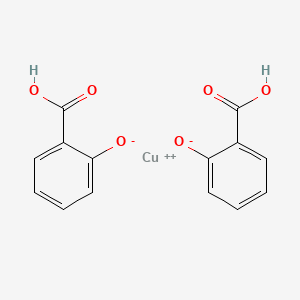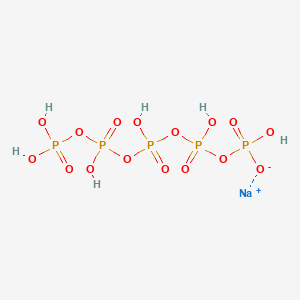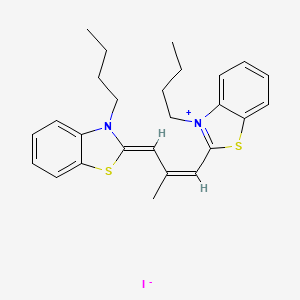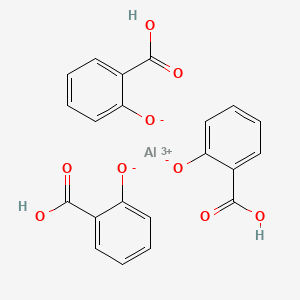
Aluminum salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum salicylate is a chemical compound formed by the reaction of aluminum with salicylic acid. It is known for its applications in various fields, including medicine and industry. The compound is typically found in the form of a fine, colorless powder, although it can occasionally appear pink. Its molecular formula is C7H7AlO5, and it has a molecular weight of 198.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum salicylate involves the reaction of aluminum salts, such as aluminum sulfate, with salicylic acid. One common method is to mix a solution of aluminum sulfate with a solution of sodium salicylate. The reaction typically occurs under controlled conditions, including specific pH levels and temperatures, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process may also include steps for purification and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Aluminum salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds by replacing one or more functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum-containing compounds, while substitution reactions can yield a variety of new chemical entities .
Scientific Research Applications
Chemistry
In chemistry, aluminum salicylate is used as a reagent in various reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying metal-organic interactions and developing new materials .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine
This compound has applications in medicine, particularly as an antidiarrheal agent. It is used to treat intestinal catarrh and diarrhea of various types. Its stability in the presence of water and diluted acids makes it effective for oral administration .
Industry
In industrial applications, this compound is used in the production of various products, including pharmaceuticals and cosmetics. Its properties make it suitable for use in formulations that require stability and specific chemical characteristics .
Mechanism of Action
The mechanism of action of aluminum salicylate involves its interaction with biological molecules, such as proteins and enzymes. It can inhibit certain cellular processes by binding to specific molecular targets. For example, it may inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Like aluminum salicylate, aspirin is a derivative of salicylic acid and is used for its anti-inflammatory and analgesic properties.
Methyl Salicylate: This compound is used topically for pain relief and shares similar chemical properties with this compound.
Salicin: A naturally occurring compound that is metabolized to salicylate, similar to this compound.
Uniqueness
This compound is unique in its stability and specific applications, particularly in medicine as an antidiarrheal agent. Its ability to remain stable in the presence of water and diluted acids sets it apart from other salicylate derivatives .
Properties
CAS No. |
15479-57-9 |
|---|---|
Molecular Formula |
C21H15AlO9 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate |
InChI |
InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI Key |
GQSZLMMXKNYCTP-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




